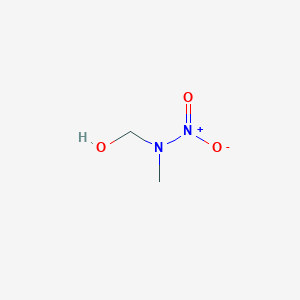

(Methylnitroamino)methanol

Descripción general

Descripción

(Methylnitroamino)methanol is an organic compound with the molecular formula C2H6N2O3 It is a derivative of methanol where a nitro group and a methylamino group are attached to the carbon atom

Métodos De Preparación

The synthesis of (Methylnitroamino)methanol typically involves the nitration of methylamine followed by the reaction with formaldehyde. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Análisis De Reacciones Químicas

(Methylnitroamino)methanol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form nitro compounds and other derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different products.

Substitution: The nitro group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(Methylnitroamino)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Research studies explore its potential as a biochemical probe due to its reactive functional groups.

Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (Methylnitroamino)methanol involves its interaction with molecular targets through its nitro and amino groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparación Con Compuestos Similares

(Methylnitroamino)methanol can be compared with other similar compounds such as:

(Methylnitrosamino)methanol: This compound has a nitroso group instead of a nitro group, leading to different chemical reactivity and applications.

(Methylnitroamino)ethanol: This compound has an additional carbon atom in the alcohol group, affecting its physical and chemical properties.

(Methylnitroamino)butanol: This compound has a longer carbon chain, which influences its solubility and reactivity

Actividad Biológica

(Methylnitroamino)methanol, a compound related to methanol and its derivatives, has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound is a nitrosamine derivative that may exhibit toxicological effects similar to those of other nitrosamines. Understanding its chemical structure is crucial for elucidating its biological activity.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

- Toxicity : The compound is suspected to exhibit neurotoxic and carcinogenic properties.

- Metabolism : It undergoes metabolic transformations that can lead to the formation of reactive intermediates.

- Enzymatic Interactions : The compound may interact with various enzymes, influencing metabolic pathways.

Toxicological Insights

Research indicates that this compound may have adverse health effects, particularly in relation to the central nervous system (CNS) and potential carcinogenicity.

Key Findings on Toxicity

- Acute Exposure : Initial exposure can lead to CNS depression, followed by severe metabolic acidosis and potential blindness due to retinal damage from toxic metabolites such as formic acid .

- Chronic Effects : Long-term exposure may result in persistent neurological damage and other systemic effects .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Metabolic Activation : The compound is metabolized in the liver, leading to the formation of reactive metabolites that can bind to cellular macromolecules.

- Inhibition of Enzymes : It may inhibit key enzymes involved in cellular respiration, such as cytochrome c oxidase, leading to impaired cellular oxygen utilization .

- Oxidative Stress : The generation of free radicals during metabolism can induce oxidative stress, contributing to cellular damage and inflammation.

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of this compound in animal models. Results indicated significant behavioral changes and neurochemical alterations consistent with CNS toxicity. The study highlighted the importance of monitoring exposure levels in occupational settings.

Case Study 2: Carcinogenic Potential

Research examining the carcinogenic potential of nitrosamines, including this compound, demonstrated a correlation between exposure levels and tumor incidence in laboratory animals. The findings suggest that this compound may act as a potent carcinogen through DNA adduct formation.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

N-(hydroxymethyl)-N-methylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3/c1-3(2-5)4(6)7/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGCGSAFHMIQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186492 | |

| Record name | Methanol, (methylnitramino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32818-80-7 | |

| Record name | Methanol, (methylnitramino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032818807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, (methylnitramino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.